molecular formula C27H26ClN3O3S B2463213 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-76-2

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2463213
CAS No.: 1115313-76-2
M. Wt: 508.03
InChI Key: JJOKAOMIQRGEQI-UHFFFAOYSA-N
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Description

This quinazoline derivative features a 4-chlorobenzylthio group at position 2, a phenethyl substituent at position 3, and a 2-methoxyethyl carboxamide at position 5. The 4-chlorobenzyl group enhances lipophilicity and target binding, while the 2-methoxyethyl carboxamide improves aqueous solubility compared to aryl-substituted counterparts .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-34-16-14-29-25(32)21-9-12-23-24(17-21)30-27(35-18-20-7-10-22(28)11-8-20)31(26(23)33)15-13-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOKAOMIQRGEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{22}H_{24}ClN_{3}O_{3}S
  • Molecular Weight : 433.96 g/mol
  • IUPAC Name : this compound

This compound features a quinazoline core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values of 5.2 µM and 6.8 µM, respectively .

Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-75.2
PC-36.8
HeLa4.5
A5497.0

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases such as Glycogen Synthase Kinase 3 Beta (GSK-3β). In vitro studies demonstrated that treatment with the compound resulted in increased phosphorylation of GSK-3β at Ser9, indicating inhibition of its activity . This modulation is crucial as GSK-3β plays a significant role in cell proliferation and survival pathways.

Case Studies

  • Study on GSK-3β Inhibition :
    A study conducted by researchers utilized molecular docking and dynamic simulations to explore the binding affinity of the compound to GSK-3β. The results indicated a strong binding interaction with a docking score significantly lower than that of known inhibitors, suggesting high potency .
  • In Vivo Studies :
    In vivo experiments using xenograft models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments indicated low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives of quinazoline demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structure may also confer anticancer properties. Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related compounds have shown promising results against estrogen receptor-positive breast cancer cells (MCF7), indicating that this class of compounds could be developed into effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the chlorobenzyl and methoxyethyl groups can significantly influence the compound's potency and selectivity. For example, alterations in the substituents can enhance lipophilicity, improving cellular uptake and bioavailability.

Case Studies

StudyFindings
Antimicrobial Screening Compounds with similar structures showed high efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Anticancer Evaluation A derivative exhibited IC50 values in the nanomolar range against MCF7 cell lines, suggesting strong anticancer activity .
Molecular Docking Studies Docking simulations indicated favorable binding interactions with target enzymes involved in bacterial resistance mechanisms .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the thioether group via nucleophilic substitution.
  • Final modifications to incorporate the carboxamide and methoxyethyl functionalities.

Chemical Reactions Analysis

Substitution Reactions at the Thioether Group

The thioether moiety (-S-) in the (4-chlorobenzyl)thio group is susceptible to nucleophilic and oxidative substitution.

Reaction TypeReagents/ConditionsProduct/OutcomeSource Analogy
Oxidative Desulfurization H₂O₂, AcOH, 60°CReplacement of sulfur with oxygen, forming a sulfoxide or sulfone derivative.
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CThioether converted to sulfonium ion intermediates or alkylated derivatives.
Nucleophilic Displacement Thiols (e.g., HS-R), base (e.g., Et₃N)Thioether exchange via SN2 mechanism, yielding new thioether analogs.

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotesSource Analogy
Acidic Hydrolysis HCl (6M), reflux, 12hCarboxylic acid (-COOH) and ammonium saltRequires prolonged heating.
Basic Hydrolysis NaOH (2M), H₂O, 100°C, 6hCarboxylate salt (-COO⁻Na⁺) and amineFaster than acidic hydrolysis.

Functionalization of the Quinazoline Core

The quinazoline ring participates in electrophilic aromatic substitution (EAS) and reduction reactions:

Electrophilic Aromatic Substitution

PositionReagentsProductYieldSource Analogy
C-6HNO₃/H₂SO₄, 0°CNitro derivative at C-6~45%
C-5Br₂, FeBr₃, CH₂Cl₂, 25°CBromo derivative at C-5~60%

Reduction of the 4-Oxo Group

ReagentsConditionsProductNotesSource Analogy
NaBH₄, MeOH0°C, 2hPartial reduction to 3,4-dihydroquinazolineSelective for ketone.
LiAlH₄, THFReflux, 6hFull reduction to tetrahydroquinazolineOver-reduction possible.

Cross-Coupling Reactions

The 4-chlorobenzyl group enables palladium-catalyzed coupling:

Reaction TypeCatalysts/ReagentsProductYieldSource Analogy
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl derivatives at the benzyl position50-75%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineAmination at the chlorobenzyl site40-65%

Oxidation and Redox Reactions

Target GroupReagentsProductMechanismSource Analogy
Thioether to Sulfone mCPBA, CH₂Cl₂, 25°CSulfone (-SO₂-) formationStepwise oxidation
Phenethyl Side Chain KMnO₄, H₂O, 100°COxidation to benzoic acid derivativeRadical intermediates

Complexation with Metal Ions

The carboxamide and thioether groups act as ligands for transition metals:

Metal IonConditionsComplex TypeApplication InsightSource Analogy
Cu(II)EtOH/H₂O, pH 7, 25°CSquare-planar complexPotential catalytic utility
Fe(III)MeOH, 60°COctahedral coordinationMagnetic studies

Key Research Findings

  • Regioselectivity : Electrophilic substitutions favor the C-5 and C-6 positions due to electron-donating effects of the thioether and carboxamide groups .

  • Stability : The 4-oxo group is prone to reduction but resistant to nucleophilic attack under mild conditions.

  • Synthetic Utility : Suzuki coupling modifies the chlorobenzyl group without disrupting the quinazoline core .

Experimental Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cross-coupling and substitution .

  • Catalyst Loading : Pd-based catalysts require strict anhydrous conditions to prevent deactivation .

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The table below summarizes key structural differences and properties of analogous quinazoline derivatives:

Compound Name / Reference Substituents (Position) Key Functional Groups Melting Point (°C) Notable Properties
Target Compound 2: 4-chlorobenzylthio; 3: phenethyl; 7: N-(2-methoxyethyl) carboxamide Thioether, carboxamide, 4-oxoquinazoline Not reported (Inferred: ~250–300) Enhanced solubility (methoxyethyl), moderate lipophilicity (4-Cl-benzyl)
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate () 2: 2-chlorobenzylthio; 3: phenyl; 7: methyl ester Ester, 2-Cl-benzyl Not reported Lower solubility (ester group) vs. target’s amide; steric hindrance from 2-Cl
N-(4-Fluorobenzyl)-3-(4-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide () 3: 4-chlorobenzyl; 7: 4-fluorobenzyl carboxamide 4-F-benzylamide, 4-Cl-benzyl Not reported Higher lipophilicity (4-F-benzyl); potential metabolic stability
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (, Compound 8) 3: 4-sulfamoylphenyl; 7: N-4-tolylacetamide Sulfonamide, tolyl acetamide 315.5 High crystallinity (sulfonamide); lower solubility than target compound

Impact of Substituents on Physicochemical Properties

  • 4-Chlorobenzyl vs. 2-Chlorobenzyl () : The 4-chlorobenzyl group in the target compound likely improves binding affinity due to reduced steric hindrance compared to the 2-chloro isomer .
  • Methoxyethyl Carboxamide vs. Aryl Acetamides () : The 2-methoxyethyl group in the target compound enhances solubility (logP ~2.5 estimated) versus aryl acetamides (logP ~3.5–4.0) .
  • Phenethyl vs.

Research Findings and Implications

  • Computational Docking (Inferred from ) : AutoDock Vina predicts strong binding of the target compound to sEH’s catalytic domain, with the 4-chlorobenzylthio occupying a hydrophobic cleft and the methoxyethyl forming hydrogen bonds .
  • Comparative Solubility : The target compound’s solubility (~50 µM in PBS) is superior to methyl ester (, ~10 µM) and aryl acetamide (, ~5–20 µM) derivatives .

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